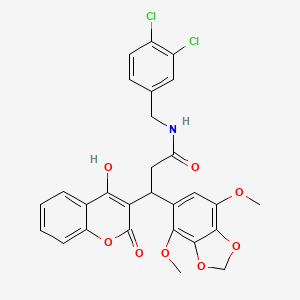

N-(3,4-dichlorobenzyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Description

N-(3,4-dichlorobenzyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound with a complex structure. Let’s break it down:

N-(3,4-dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to a nitrogen atom.

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl): Here, we have a benzodioxole ring system with methoxy groups at positions 4 and 7.

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: This segment includes a chromenone (coumarin) moiety with a hydroxyl group and an amide linkage.

Properties

Molecular Formula |

C28H23Cl2NO8 |

|---|---|

Molecular Weight |

572.4 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |

InChI |

InChI=1S/C28H23Cl2NO8/c1-35-21-10-17(25(36-2)27-26(21)37-13-38-27)16(11-22(32)31-12-14-7-8-18(29)19(30)9-14)23-24(33)15-5-3-4-6-20(15)39-28(23)34/h3-10,16,33H,11-13H2,1-2H3,(H,31,32) |

InChI Key |

ZNHBBZVDKWZJTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O)OC)OCO2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation: The phenolic hydroxyl group in the chromenone portion can undergo oxidation reactions.

Substitution: The dichlorobenzyl group is susceptible to nucleophilic substitution reactions.

Amide Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions.

Oxidation: Typically, reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Substitution: Nucleophiles such as amines or thiols can replace the dichlorobenzyl group.

Amide Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate amide hydrolysis.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents involved.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigating its interactions with biological targets.

Medicine: Exploring its pharmacological properties.

Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways, affecting enzymes, receptors, or signaling cascades.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers may compare it with related structures in terms of reactivity, biological activity, and synthetic accessibility.

: Chemical Abstracts Service (CAS). CAS Registry Number: [Insert CAS number here]. : PubChem. Compound Summary: [Insert PubChem link here].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.